molecular formula C7H11NOS B2373977 Methoxy[1-(thiophen-2-yl)ethyl]amine CAS No. 1546831-25-7

Methoxy[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B2373977
CAS No.: 1546831-25-7
M. Wt: 157.23
InChI Key: FOULATQLWHNSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the IUPAC name O-methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine . It has a molecular weight of 157.24 . The compound is in liquid form .


Synthesis Analysis

The synthesis of a similar compound, 2-Thiopheneethylamine, involves several steps . It starts with the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde. This then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. The 2-thiopheneacetaldehyde then reacts with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s worth noting that similar compounds like 2-Thiopheneethylamine undergo reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical and Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 157.24 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Opioid Analgesic with Reduced Adverse Effects

Methoxy[1-(thiophen-2-yl)ethyl]amine, in the form of Oliceridine (TRV130), is a novel mu-opioid receptor agonist. It selectively activates G protein and β-arrestin signaling pathways. Unlike traditional MOR agonists, Oliceridine is suggested to produce therapeutic analgesic effects with reduced adverse effects, providing the benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway (Urits et al., 2019).

Inhaled Analgesic for Acute Pain Management

Methoxyflurane, an inhaled analgesic, has been utilized for over 40 years in Australia for managing pain associated with trauma and medical procedures. It is favored due to its rapid onset of analgesia, well-established safety profile, and minimal adverse effects. The ease of use and portability, combined with its effectiveness and safety, make it a compelling nonopioid option for pain management, especially in prehospital and emergency department settings (Porter et al., 2018).

Toxicological Concerns and Human Health Impact

Methoxychlor, a proestrogenic pesticide, is metabolized into 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), its active estrogenic form. It has shown adverse effects on fertility, pregnancy, and development in females, as well as altered social behavior in males post prenatal exposure. Although its reproductive toxicity is evident, the significance of this toxicity with respect to human health remains undetermined, indicating a need for further research (Cummings, 1997).

Environmental Impact and Ecotoxicity

Ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) are common sunscreens with potential adverse environmental impacts. Their frequent application and subsequent entry into aquatic ecosystems raise concerns about their toxicological effects on marine organisms and ecosystems. EHMC has shown bioaccumulation potential, leading to elevated levels in various marine species. This bioaccumulation raises human health concerns regarding seafood consumption due to the presence of EHMC and its adverse effects on the human organism (da Silva et al., 2021).

Biomolecule Immobilization and Cell Colonization

Plasma surface treatments or plasma polymerization create polymeric surfaces and thin plasma polymer coatings with reactive chemical groups. These groups are crucial for the covalent immobilization of molecules or polymers that can exert bio-specific interfacial responses, such as aminated surfaces fabricated using various plasma vapors or mixtures. These surface chemistries show promising ability to support cell colonization, though their effectiveness may depend on the process vapor and plasma conditions (Siow et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for Methoxy[1-(thiophen-2-yl)ethyl]amine are not mentioned in the search results, similar compounds have been used in the synthesis of biologically active compounds . This suggests potential applications in medicinal chemistry.

Properties

IUPAC Name

N-methoxy-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULATQLWHNSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.